(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol is a complex chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, specifically the acetylcholine and dopamine systems.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol has a variety of biochemical and physiological effects. It has been shown to increase acetylcholine and dopamine levels in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. It has also been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol in lab experiments is its potential for treating neurological disorders and reducing symptoms such as cognitive impairment and motor dysfunction. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
Future Directions
There are several future directions for research involving (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol. One direction is to further investigate its potential use in treating neurological disorders and reducing symptoms such as cognitive impairment and motor dysfunction. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with neurotransmitters in the brain.
Scientific Research Applications
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-ethoxy-4-hydroxybenzyl)piperidin-3-ol has shown potential applications in the field of medicine. It has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-2-25-20-9-14(3-5-17(20)23)11-22-8-7-16(18(24)12-22)15-4-6-19-21(10-15)27-13-26-19/h3-6,9-10,16,18,23-24H,2,7-8,11-13H2,1H3/t16-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRTEHXZQUYHB-FUHWJXTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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